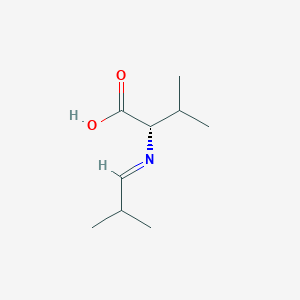
Dibutylamine, N-(2-(triethylsiloxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylamine, N-(2-(triethylsiloxy)ethyl)-: is a specialized organic compound that belongs to the class of secondary amines It is characterized by the presence of a dibutylamine group attached to a 2-(triethylsiloxy)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- typically involves the reaction of dibutylamine with a suitable 2-(triethylsiloxy)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane. The reaction temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistency in the final product.
化学反应分析
Types of Reactions:
Oxidation: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds.
科学研究应用
Chemistry: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules or as a probe to study biochemical pathways.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. Its structural features may allow for interactions with specific biological targets.
Industry: In the industrial sector, Dibutylamine, N-(2-(triethylsiloxy)ethyl)- can be used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in formulations requiring specific chemical functionalities.
作用机制
The mechanism of action of Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the triethylsiloxy group may enhance its ability to penetrate cell membranes, thereby increasing its efficacy in biological systems.
相似化合物的比较
Dibutylamine: A simpler analog without the triethylsiloxy group.
N-(2-(Trimethylsiloxy)ethyl)-dibutylamine: A closely related compound with a trimethylsiloxy group instead of triethylsiloxy.
Uniqueness: Dibutylamine, N-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
属性
CAS 编号 |
20467-04-3 |
|---|---|
分子式 |
C16H37NOSi |
分子量 |
287.56 g/mol |
IUPAC 名称 |
N-butyl-N-(2-triethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C16H37NOSi/c1-6-11-13-17(14-12-7-2)15-16-18-19(8-3,9-4)10-5/h6-16H2,1-5H3 |
InChI 键 |
GMKJDQHAXOBRID-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCO[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


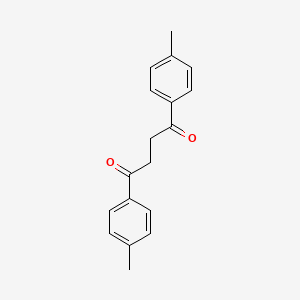


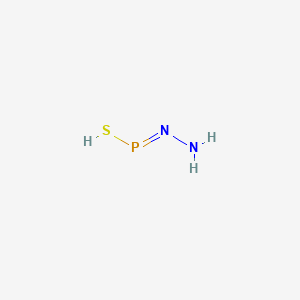
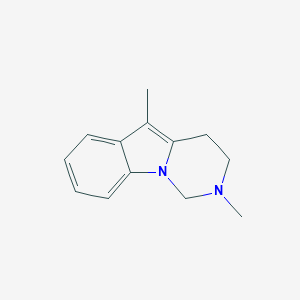
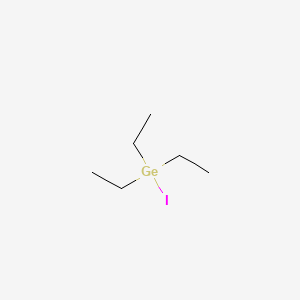


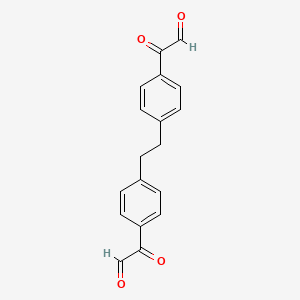

![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)

